1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid
CAS No.: 1694797-41-5
Cat. No.: VC3111400
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1694797-41-5 |
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Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | 1-(2-ethylbutyl)imidazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H16N2O2/c1-3-8(4-2)5-12-6-9(10(13)14)11-7-12/h6-8H,3-5H2,1-2H3,(H,13,14) |
Standard InChI Key | WHYBXZARYLOOBO-UHFFFAOYSA-N |
SMILES | CCC(CC)CN1C=C(N=C1)C(=O)O |
Canonical SMILES | CCC(CC)CN1C=C(N=C1)C(=O)O |
Introduction
Physical and Chemical Properties
1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid belongs to the broader family of imidazole carboxylic acids. While specific data for this compound is limited, we can understand its properties by examining related structures. The parent compound, 1H-imidazole-4-carboxylic acid, provides a foundation for understanding the basic properties before the addition of the 2-ethylbutyl substituent.
Basic Physical Properties
Table 1: Comparative Physical Properties of 1H-imidazole-4-carboxylic acid and 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid
Property | 1H-imidazole-4-carboxylic acid | 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid |
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Molecular Weight | 112.09 g/mol | 196.24 g/mol |
Molecular Formula | C4H4N2O2 | C10H16N2O2 |
Physical Appearance | Gray or tan powder | Data not available |
Melting Point | 294-295°C (lit.) | Data not available |
Boiling Point | 495.0±18.0°C (Predicted) | Data not available |
Density | 1.524±0.06 g/cm³ (Predicted) | Data not available |
The parent compound exhibits a high melting point characteristic of imidazole derivatives with carboxylic acid functionality. The addition of the 2-ethylbutyl group at the N1 position likely affects the compound's polarity, solubility, and thermal properties .
Chemical Characteristics
The imidazole ring in 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid contains two nitrogen atoms at positions 1 and 3, with the 2-ethylbutyl group attached to the N1 position. This substitution pattern significantly influences the compound's chemical behavior:
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The carboxylic acid group at position 4 confers acidic properties.
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The imidazole ring maintains aromatic character with electron-donating and electron-withdrawing regions.
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The 2-ethylbutyl substituent increases lipophilicity compared to the unsubstituted parent compound.
These structural features contribute to the compound's chemical reactivity patterns, particularly in relation to its potential for hydrogen bonding, metal coordination, and biological interactions .
Synthesis Methodologies
Several approaches exist for synthesizing 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid, typically building upon established methods for preparing imidazole carboxylic acids with subsequent modification of the N1 position.
General Synthetic Routes
The synthesis of 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid can be approached through multiple pathways:
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N-alkylation of preformed 1H-imidazole-4-carboxylic acid with 2-ethylbutyl halides
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Cyclization methods using appropriately substituted precursors
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Oxidation of corresponding aldehydes or alcohols
N-Substitution Approaches
To specifically introduce the 2-ethylbutyl group at the N1 position, several approaches may be employed:
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Direct alkylation using 2-ethylbutyl halides in the presence of a base
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Mitsunobu reaction using 2-ethylbutanol
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Reductive amination methods
These approaches often require careful control of reaction conditions to ensure regioselectivity for the N1 position rather than the N3 position of the imidazole ring .
Structural Analysis and Characterization
Structural Features
The structure of 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid contains several key elements:
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A planar aromatic imidazole ring with two nitrogen atoms
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A carboxylic acid group at position 4
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A branched 2-ethylbutyl substituent at the N1 position
This arrangement creates a compound with both hydrophilic (imidazole ring, carboxylic acid) and lipophilic (2-ethylbutyl) regions, potentially enabling interactions with diverse biological targets .
Biological Activity and Applications
Applications in Synthesis and Material Science
Beyond potential biological applications, 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid may serve as:
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A building block for more complex molecules, particularly in pharmaceutical development
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A ligand in coordination chemistry due to the nitrogen atoms of the imidazole ring and the carboxylate group
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A precursor for functional materials, including polymers and surface coatings
The carboxylic acid functionality allows for further derivatization through esterification or amide formation, expanding the potential applications .
Research Developments
Recent research on imidazole carboxylic acids has revealed several important applications that may extend to 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid.
Anticancer Research
Studies on related imidazole derivatives have shown promising anticancer activity. For example, research on 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids demonstrated activity against cancer cell lines. The table below shows IC50 values for selected compounds against different cancer cell lines:
Table 2: Anticancer Activity of Selected Imidazole Derivatives
Compound | IC50 (μM) Against Cancer Cell Lines |
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A549 | |
21a | 119.3 ± 29.9 |
22a | 12.47 ± 0.18 |
23a | 10.3 ± 0.13 |
26a | 9.73 ± 0.07 |
These findings suggest that properly substituted imidazole carboxylic acids can exhibit significant anticancer activity, with some compounds showing potency comparable to established chemotherapeutic agents .
Antiviral Research
Imidazole derivatives have demonstrated activity against various viral pathogens, including orthopoxviruses. Studies on 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides showed promising results, with some compounds exhibiting significant selectivity indices.
For example, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate demonstrated low cytotoxicity (CC50 = 321.97 μM) and high selectivity index (SI = 919) against orthopoxviruses. The 2-ethylbutyl substitution in 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid may similarly influence its potential antiviral properties .
Synthetic Applications
Recent synthetic developments have focused on using imidazole-4-carboxylic acids as building blocks for more complex molecules:
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As coupling partners in peptide synthesis
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In the preparation of metal-organic frameworks
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For the development of enzyme inhibitors
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In the synthesis of imaging agents
The branched 2-ethylbutyl group in 1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid introduces steric considerations that may be advantageous in certain synthetic applications or receptor interactions .
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